![molecular formula C18H18N2O2S B4741170 N-[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-methyl-3-furamide](/img/structure/B4741170.png)
N-[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-methyl-3-furamide
Overview
Description
N-[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-methyl-3-furamide, commonly known as DMF, is a chemical compound with a thiazole ring and furan ring in its structure. It is a white crystalline solid with a molecular formula of C14H15NO2S and a molecular weight of 261.34 g/mol. DMF has various applications in scientific research, including its use as a solvent, reagent, and pharmaceutical intermediate.
Mechanism of Action
DMF exerts its pharmacological effects through various mechanisms, including the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates antioxidant and anti-inflammatory responses. DMF also inhibits the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which is involved in the inflammatory response.
Biochemical and Physiological Effects:
DMF has been shown to modulate various biochemical and physiological processes. It has been shown to increase the levels of glutathione, a potent antioxidant, and to decrease the levels of reactive oxygen species (ROS) and pro-inflammatory cytokines. DMF has also been shown to inhibit the proliferation of T cells and to promote the differentiation of regulatory T cells.
Advantages and Limitations for Lab Experiments
DMF has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds with similar properties. However, DMF has certain limitations, including its potential toxicity and the need for caution when handling and disposing of the compound.
Future Directions
There are several potential future directions for research on DMF. One area of interest is the development of new therapeutic applications for DMF, particularly in the treatment of neurodegenerative diseases. Another area of interest is the investigation of the molecular mechanisms underlying the pharmacological effects of DMF. Finally, there is a need for further studies on the safety and toxicity of DMF, particularly with regards to its long-term effects.
Scientific Research Applications
DMF has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, immunomodulatory, and neuroprotective properties. DMF has been used in the treatment of multiple sclerosis, psoriasis, and other autoimmune diseases. It has also been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-methylfuran-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-10-5-6-14(11(2)9-10)16-13(4)23-18(19-16)20-17(21)15-7-8-22-12(15)3/h5-9H,1-4H3,(H,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDFAGQUWHBMHFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=C(SC(=N2)NC(=O)C3=C(OC=C3)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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